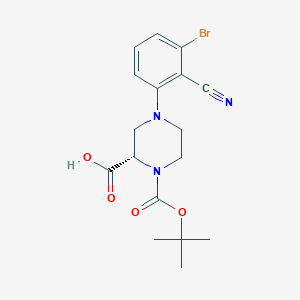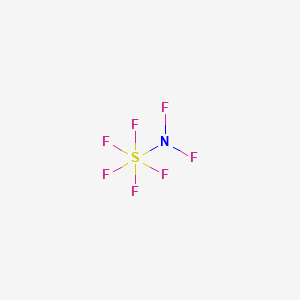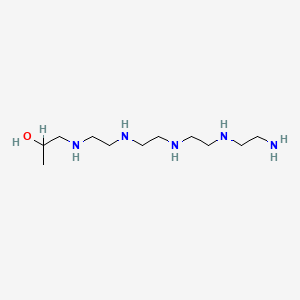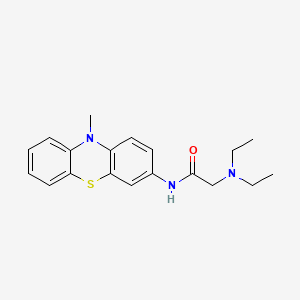
Acetamide, 2-(diethylamino)-N-(10-methyl-10H-phenothiazin-3-yl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Acetamide, 2-(diethylamino)-N-(10-methyl-10H-phenothiazin-3-yl)- is a complex organic compound that belongs to the class of phenothiazine derivatives. Phenothiazines are known for their diverse applications, particularly in the field of medicine as antipsychotic and antiemetic agents. This compound’s unique structure allows it to interact with various biological targets, making it a subject of interest in scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, 2-(diethylamino)-N-(10-methyl-10H-phenothiazin-3-yl)- typically involves multi-step organic reactions. One common method includes the acylation of 2-(diethylamino)phenothiazine with acetic anhydride under acidic conditions. The reaction is usually carried out in a solvent such as dichloromethane or chloroform, with a catalyst like sulfuric acid to facilitate the process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common practices to achieve the desired product quality.
化学反応の分析
Types of Reactions
Acetamide, 2-(diethylamino)-N-(10-methyl-10H-phenothiazin-3-yl)- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur, where the diethylamino group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction may produce secondary amines.
科学的研究の応用
Acetamide, 2-(diethylamino)-N-(10-methyl-10H-phenothiazin-3-yl)- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its interactions with biological macromolecules and potential as a biochemical probe.
Medicine: Investigated for its pharmacological properties, including potential antipsychotic and antiemetic effects.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of Acetamide, 2-(diethylamino)-N-(10-methyl-10H-phenothiazin-3-yl)- involves its interaction with various molecular targets, such as neurotransmitter receptors and enzymes. The compound’s phenothiazine core allows it to bind to dopamine receptors, inhibiting their activity and exerting antipsychotic effects. Additionally, it may interact with other receptors, such as serotonin and histamine receptors, contributing to its overall pharmacological profile.
類似化合物との比較
Similar Compounds
Chlorpromazine: Another phenothiazine derivative with antipsychotic properties.
Promethazine: Known for its antiemetic and antihistamine effects.
Thioridazine: Used as an antipsychotic agent with a similar mechanism of action.
Uniqueness
Acetamide, 2-(diethylamino)-N-(10-methyl-10H-phenothiazin-3-yl)- is unique due to its specific substitution pattern on the phenothiazine core, which may confer distinct pharmacological properties compared to other phenothiazine derivatives. Its diethylamino group and acetamide moiety contribute to its unique interaction with biological targets, making it a valuable compound for research and potential therapeutic applications.
特性
CAS番号 |
1952-62-1 |
|---|---|
分子式 |
C19H23N3OS |
分子量 |
341.5 g/mol |
IUPAC名 |
2-(diethylamino)-N-(10-methylphenothiazin-3-yl)acetamide |
InChI |
InChI=1S/C19H23N3OS/c1-4-22(5-2)13-19(23)20-14-10-11-16-18(12-14)24-17-9-7-6-8-15(17)21(16)3/h6-12H,4-5,13H2,1-3H3,(H,20,23) |
InChIキー |
UCGZTGHAZBOYJN-UHFFFAOYSA-N |
正規SMILES |
CCN(CC)CC(=O)NC1=CC2=C(C=C1)N(C3=CC=CC=C3S2)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[2-(3,4-dimethoxyphenyl)ethyl]-N-methylpiperidin-4-amine](/img/structure/B13734030.png)
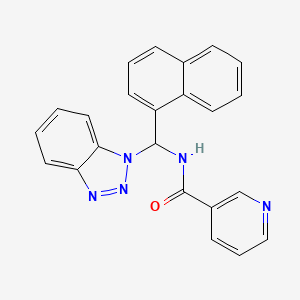

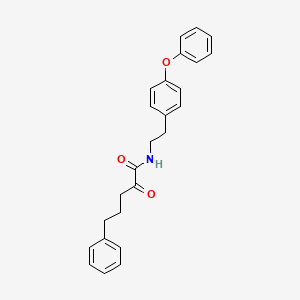
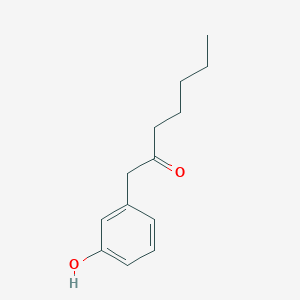
![(5-(Trifluoromethyl)benzo[d]thiazol-2-yl)guanidine](/img/structure/B13734051.png)
![heptacyclo[8.6.6.62,9.03,8.011,16.017,22.023,28]octacosa-1,3,5,7,9,11,13,15,17,19,21,23,25,27-tetradecaene](/img/structure/B13734053.png)
![Uridine 5'-diphospho-galactose-[galactose-1-3H(N)]](/img/structure/B13734054.png)
![[(2R)-2,3-Bis(benzyloxy)propoxy][3-(tert-butoxy)-2-{[(tert-butoxy)carbonyl]amino}-3-oxopropoxy]phosphinic acid](/img/structure/B13734060.png)
![2-[(Z)-2-iodoethenyl]-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione](/img/structure/B13734061.png)
